molecular formula C10H13N3O2 B1418860 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde CAS No. 959239-06-6

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde

Cat. No. B1418860
M. Wt: 207.23 g/mol
InChI Key: LRUPLPRMHCXMTM-UHFFFAOYSA-N
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Description

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, also known as THFMP, is a synthetic compound . It has an empirical formula of C10H13N3O2 and a molecular weight of 207.23 .


Molecular Structure Analysis

The SMILES string of the compound is O=Cc1cnc(NCC2CCCO2)nc1 and its InChI is 1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13) . This information can be used to generate a 3D structure of the molecule for further analysis.

Scientific Research Applications

Hydrogen-Bonded Frameworks and Electronic Structures

A study by (Low et al., 2007) explored the hydrogen-bonded frameworks in similar pyrimidine-5-carbaldehyde derivatives. These molecules exhibit polarized electronic structures and are linked through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds into complex structures.

Synthesis of Pteridine Analogs

Research conducted by (Torre et al., 2014) discusses the synthesis of pteridine analogs using pyrimidine-5-carbaldehyde derivatives as precursors. This synthesis involves the creation of di- and tetra-hydropyrimido pyrimidines, which are of interest for their potential pharmacological properties.

Complexes with Biological Nucleosides

A study by (Wei et al., 2005) involved modifying thymidine and uridine to form amine analogues, creating novel bifunctional chelators. These are significant in understanding interactions with rhenium tricarbonyl complexes, which have potential applications in medicinal chemistry.

Schiff-base and Cyclized Non-Schiff-base Ligand Complexes

The research by (Purkait et al., 2016) investigated the reactions of pyridine-2-carbaldehyde with aminoalcohols, leading to the formation of Schiff-base ligands and cyclized ligands, indicating potential for various chemical applications.

Cycloaddition Reactions

Noguchi et al. (1997) studied the cycloaddition reactions of N-arylimines of pyrimidine-5-carbaldehyde derivatives (Noguchi, Mizukoshi & Nishimura, 1997). These reactions afford diastereomeric tetraazapentaphene derivatives, contributing to the synthesis of complex heterocyclic compounds.

Synthesis of Condensed Azines

Bakulina et al. (2014) reported on the synthesis of condensed azines from reactions involving pyrimidine-5-carbaldehyde derivatives (Bakulina, Ivanov, Dar'in & Lobanov, 2014). These reactions highlight the diverse synthetic applications of such compounds in organic chemistry.

Future Directions

Given the lack of available information on 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. As it is provided to early discovery researchers, it may have potential in the development of new chemical reactions or materials .

properties

IUPAC Name

2-(oxolan-2-ylmethylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUPLPRMHCXMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672434
Record name 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde

CAS RN

959239-06-6
Record name 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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